(R)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-((2S,3S)-2-hydroxy-3-((R)-3-(methylthio)-2-(2-m-tolylacetamido)propanamido)-4-phenylbutanoyl)-5,5-dimethylthiazolidine-4-carboxamide
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Overview
Description
KNI-10332 is a small molecular drug with a molecular weight of 718.9. It is known for its potential therapeutic applications and is currently under investigation for various uses
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of KNI-10332 involves multiple synthetic steps, including the use of specific reagents and catalystsThe reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in the successful synthesis of KNI-10332 .
Industrial Production Methods
Industrial production of KNI-10332 requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions and using advanced techniques such as continuous flow reactors and automated synthesis platforms. The choice of raw materials and the control of reaction parameters are critical to achieving consistent quality in large-scale production .
Chemical Reactions Analysis
Types of Reactions
KNI-10332 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
KNI-10332 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of KNI-10332 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
KNI-10332 can be compared with other similar compounds based on its structure and biological activity. Some similar compounds include:
- CHEMBL411605
- BDBM50209564
Its uniqueness lies in its ability to interact with a wide range of molecular targets, making it a versatile compound for scientific research .
Properties
Molecular Formula |
C38H46N4O6S2 |
---|---|
Molecular Weight |
718.9 g/mol |
IUPAC Name |
(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[[2-(3-methylphenyl)acetyl]amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C38H46N4O6S2/c1-23-11-10-14-25(17-23)19-31(44)39-29(21-49-4)35(46)40-28(18-24-12-6-5-7-13-24)33(45)37(48)42-22-50-38(2,3)34(42)36(47)41-32-27-16-9-8-15-26(27)20-30(32)43/h5-17,28-30,32-34,43,45H,18-22H2,1-4H3,(H,39,44)(H,40,46)(H,41,47)/t28-,29-,30+,32-,33-,34+/m0/s1 |
InChI Key |
RKUUAMZSZJEKQE-DYCNJNKSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CC(=O)N[C@@H](CSC)C(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC(CSC)C(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O |
Origin of Product |
United States |
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